2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone
Brand Name: Vulcanchem
CAS No.: 331462-34-1
VCID: VC4590986
InChI: InChI=1S/C15H10ClNO2S/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2
SMILES: C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CS3
Molecular Formula: C15H10ClNO2S
Molecular Weight: 303.76

2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone

CAS No.: 331462-34-1

Cat. No.: VC4590986

Molecular Formula: C15H10ClNO2S

Molecular Weight: 303.76

* For research use only. Not for human or veterinary use.

2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone - 331462-34-1

Specification

CAS No. 331462-34-1
Molecular Formula C15H10ClNO2S
Molecular Weight 303.76
IUPAC Name 2-chloro-3-(thiophen-2-ylmethylamino)naphthalene-1,4-dione
Standard InChI InChI=1S/C15H10ClNO2S/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2
Standard InChI Key GUFNWENBULYACV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CS3

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Chloro-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone (C₁₅H₁₁ClN₂O₂S) features a planar naphthoquinone scaffold with substituents that modulate its electronic and steric profiles (Fig. 1) . The chlorine atom at position 2 exerts an electron-withdrawing effect, polarizing the quinoid system, while the (2-thienylmethyl)amino group at position 3 introduces electron-donating character via resonance and inductive effects. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, enhances the compound’s lipophilicity and potential for π-π interactions, which are critical for binding biological targets .

Figure 1: Proposed structure of 2-chloro-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone

(Insert hand-drawn or computational structure here, highlighting substituents and key functional groups.)

Synthesis and Reaction Mechanisms

Nucleophilic Substitution Pathway

The synthesis of 2-chloro-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone follows a well-established nucleophilic aromatic substitution (SNAr) protocol . 2,3-Dichloro-1,4-naphthoquinone (1) reacts with 2-thienylmethylamine (2) in aqueous or polar aprotic solvents (e.g., DMF, MeCN) under mild conditions (20–25°C, 12–24 h). The reaction proceeds via displacement of the chlorine atom at position 3 by the amine nucleophile, yielding the monosubstituted product (3) (Scheme 1) .

Scheme 1: Synthesis of 2-chloro-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone

  • Reactants:

    • 2,3-Dichloro-1,4-naphthoquinone (1)

    • 2-Thienylmethylamine (2)

  • Conditions:

    • Solvent: H₂O or MeCN

    • Temperature: 20–25°C

    • Time: 12–24 h

  • Product:

    • 2-Chloro-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone (3)

The reaction’s regioselectivity arises from the differential reactivity of the chlorine atoms: position 3 is more susceptible to substitution due to reduced steric hindrance and electronic activation by the adjacent carbonyl group . Computational studies using density functional theory (DFT) suggest that the energy barrier for substitution at position 3 is ~5 kcal/mol lower than at position 2, aligning with experimental observations .

Physicochemical Properties

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone exhibits key absorptions corresponding to its functional groups (Table 1) :

  • Carbonyl (C=O) Stretches: 1665–1675 cm⁻¹ (quinone), 1630–1640 cm⁻¹ (hydrogen-bonded C=O)

  • N-H Stretch: 3220–3250 cm⁻¹ (secondary amine)

  • C-Cl Stretch: 750–780 cm⁻¹

  • Thiophene C-S/C=C Stretches: 1420–1450 cm⁻¹, 1550–1580 cm⁻¹

Table 1: Key IR Vibrational Modes

Functional GroupWavenumber (cm⁻¹)Assignment
Quinone C=O1665–1675ν(C=O)
Hydrogen-bonded C=O1630–1640ν(C=O)
Secondary N-H3220–3250ν(N-H)
C-Cl750–780ν(C-Cl)
Thiophene C-S/C=C1420–1450, 1550–1580ν(C-S/C=C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed insights into the compound’s structure (Table 2) :

  • Quinone Protons: Aromatic protons (H-5 to H-8) resonate at δ 7.5–8.2 ppm.

  • Thienylmethyl Group:

    • Methylene (CH₂): δ 4.3–4.5 ppm (triplet, J = 6.5 Hz)

    • Thiophene Protons: δ 6.8–7.2 ppm (multiplet)

  • N-H Proton: δ 7.6–7.8 ppm (singlet, exchanges with D₂O)

Table 2: Representative NMR Chemical Shifts

Positionδ (¹H, ppm)δ (¹³C, ppm)
Quinone C=O-182–185
C-2 (Cl-substituted)-135–138
C-3 (N-substituted)-128–130
CH₂ (methylene)4.3–4.545–48
Thiophene C-2’6.8–7.2125–128

Computational and Crystallographic Insights

Molecular Geometry and Electronic Structure

DFT calculations (CAM-B3LYP/IEFPCM) reveal a non-planar arrangement between the naphthoquinone core and the thienylmethylamino group, with a dihedral angle of 25–30° (Fig. 2) . This conformation minimizes steric clashes and facilitates intramolecular hydrogen bonding (N-H⋯O=C, ~2.8 Å), stabilizing the molecule in solution and solid states. The HOMO-LUMO gap (~3.2 eV) suggests moderate redox activity, consistent with quinones’ role as electron transporters in biological systems .

Figure 2: Optimized Geometry from DFT Calculations

(Insert computational model highlighting dihedral angles and HOMO-LUMO distribution.)

X-ray Crystallography

While no crystal structure for this specific derivative is reported, analogous compounds (e.g., 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone) crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 98.5° . Intermolecular N-H⋯O and C-H⋯Cl interactions (2.9–3.2 Å) dominate the packing arrangement, suggesting similar behavior for the thienylmethyl derivative.

Biological Activity and Applications

Antibacterial and Antifungal Effects

Chlorinated naphthoquinones disrupt microbial electron transport chains, leading to oxidative stress. 2,3-Dichloro-1,4-naphthoquinone derivatives show MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans, suggesting similar efficacy for the thienylmethyl analog .

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